(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid chemical properties
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, also known by its synonym Boc-(S)-(2-bromoallyl)glycine, is a synthetic amino acid derivative. Its structure incorporates a vinyl bromide moiety, making it a potentially valuable building block in organic synthesis, particularly for the introduction of a reactive handle for cross-coupling reactions or other transformations. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in peptide synthesis and other applications where controlled reactivity of the amine is required. This technical guide provides a summary of the available chemical properties, a generalized synthetic approach, and a discussion of its potential applications based on its structural features.
Chemical Properties
While extensive experimental data for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is not widely available in peer-reviewed literature, a compilation of data from various chemical suppliers provides the following information. It is important to note that some of these values may be predicted and should be confirmed experimentally.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 151215-34-8 | Multiple Suppliers |
| Molecular Formula | C10H16BrNO4 | Multiple Suppliers |
| Molecular Weight | 294.14 g/mol | Multiple Suppliers |
| Appearance | White to off-white solid | General Observation |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. | General chemical knowledge |
Table 2: Spectroscopic Data
Synthesis
A specific, detailed experimental protocol for the synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is not published in readily accessible literature. However, a general synthetic strategy can be inferred from established methods for the synthesis of structurally similar vinyl bromide-containing amino acids. A plausible approach involves the allylation of a protected glycine equivalent followed by bromination.
Generalized Experimental Protocol
Scheme 1: Plausible Synthetic Route
A protected glycine derivative, such as N-Boc-glycine methyl ester, can be alkylated with an appropriate three-carbon electrophile containing a terminal alkyne. The resulting alkyne can then undergo hydrobromination to yield the target vinyl bromide.
Step 1: Alkylation. To a solution of N-Boc-glycine methyl ester in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base like lithium diisopropylamide (LDA) is added dropwise to generate the enolate. Propargyl bromide is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete as monitored by thin-layer chromatography (TLC).
Step 2: Hydrobromination. The alkyne from the previous step is dissolved in a suitable solvent, and a solution of hydrobromic acid (HBr) is added. The reaction may proceed via a radical mechanism, often initiated by peroxides or UV light, to favor the anti-Markovnikov addition of HBr, yielding the terminal vinyl bromide.
Step 3: Saponification. The methyl ester is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the final carboxylic acid product.
Step 4: Purification. The final compound is purified by column chromatography on silica gel.
Synthetic Workflow Diagram
Biological Activity and Applications
There is no specific information in the literature regarding the biological activity of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. However, as a functionalized amino acid, it holds potential in several areas of research and development:
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Peptide Synthesis: The compound can be incorporated into peptides to introduce a reactive vinyl bromide handle. This functionality can then be used for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), to attach various moieties like aryl, heteroaryl, or other vinyl groups. This allows for the synthesis of modified peptides with unique structural and functional properties.
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Drug Discovery: The vinyl bromide group can act as a Michael acceptor or a precursor to other functional groups, making this compound a potential starting material for the synthesis of novel small molecule therapeutics. The amino acid scaffold is a common feature in many biologically active molecules.
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Chemical Biology: As a synthetic amino acid, it could be used as a probe to study enzymatic mechanisms or protein structure and function through its incorporation into proteins.
Potential Signaling Pathway Involvement (Hypothetical)
Given the lack of specific biological data, any discussion of signaling pathway involvement is purely hypothetical. If this compound were to be used as a warhead for a targeted covalent inhibitor, the logical workflow for its development and characterization would be as follows:
Conclusion
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a specialized chemical intermediate with potential applications in peptide synthesis, drug discovery, and chemical biology. While detailed experimental data is scarce in the public domain, its structure suggests utility as a versatile building block. Further research is needed to fully characterize its chemical properties and explore its biological activities. Researchers working with this compound are encouraged to perform thorough analytical characterization.
